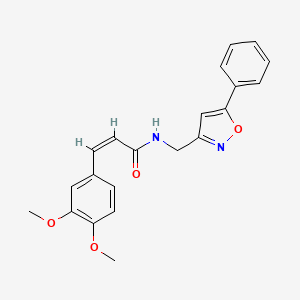
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies and Supramolecular Chemistry
A study explores the spectroscopic properties and supramolecular chemistry of polymer complexes with a related ligand, highlighting the potential for creating materials with specific electronic and structural characteristics, useful in electronics and sensor technology (El-Sonbati et al., 2018).
Organic Sensitizers for Solar Cells
Research into novel organic sensitizers for solar cell applications, including the synthesis and photovoltaic performance of compounds with similar structures, indicates potential uses in enhancing solar energy conversion efficiency (Sanghoon Kim et al., 2006).
Herbicidal Activity
Compounds structurally related to the query chemical have been investigated for their herbicidal activity, suggesting potential agricultural applications as environmentally friendly herbicides (Qingmin Wang et al., 2004).
Polymerization and Material Engineering
Studies on the controlled radical polymerization of acrylamides, including those with similar phenylalanine moieties, suggest applications in creating novel polymers with specific properties for medical and industrial applications (H. Mori et al., 2005).
Tissue Engineering and Biomedical Applications
Research into degradable, thermo-sensitive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity showcases the potential in tissue engineering, particularly in developing scaffolds for cell growth and tissue repair (A. Galperin et al., 2010).
Piezochromism and Protonation Stimuli-Response
A specific study on (Z)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide demonstrated piezochromism and acidchromism, indicating its potential use in developing smart materials that respond to mechanical stress or pH changes, relevant for sensors and switches (Bian Gao-Feng et al., 2016).
Eigenschaften
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-18-10-8-15(12-20(18)26-2)9-11-21(24)22-14-17-13-19(27-23-17)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,22,24)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUWHRIWGOJMEM-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
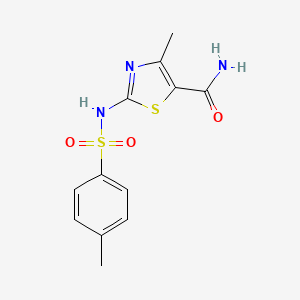
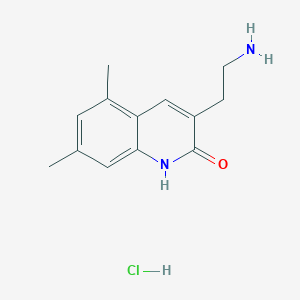
![5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2928505.png)
![2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928507.png)
![2,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B2928509.png)
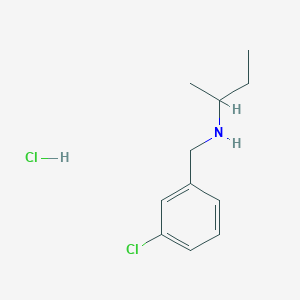
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2928515.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928516.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2928517.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2928520.png)

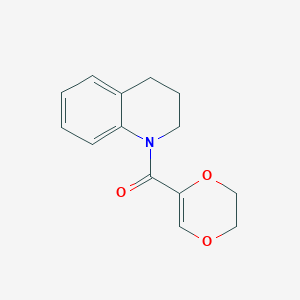
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2928524.png)

